molecular formula C18H16FN3 B6348072 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354915-74-4

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6348072
CAS No.: 1354915-74-4
M. Wt: 293.3 g/mol
InChI Key: LDBGEWHHAHSTFL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group at the 4-position and a 2-fluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are conducted under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine: Contains a fluorine substituent at a different position, potentially altering its properties.

Uniqueness

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is unique due to the specific positioning of the 3,4-dimethylphenyl and 2-fluorophenyl groups on the pyrimidine ring. This unique structure can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBGEWHHAHSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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